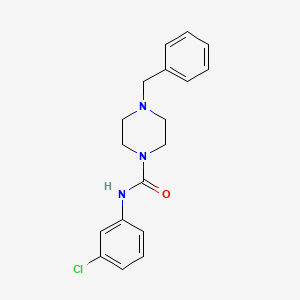![molecular formula C17H17N3O3S B5830539 2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5830539.png)
2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide is not well understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It may also exert its antifungal and antibacterial activities by disrupting the cell membrane and inhibiting the synthesis of essential biomolecules.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide may have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including DNA topoisomerase I and II, which are involved in DNA replication and repair. The compound may also modulate the expression of certain genes and proteins, including p53 and Bcl-2, which are involved in the regulation of cell growth and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide is its broad spectrum of activity against cancer cells, fungi, and bacteria. The compound is also relatively easy and inexpensive to synthesize, making it a viable option for drug discovery and development. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of 2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the mechanism of action of the compound in more detail, which may lead to the identification of new targets for drug development. Additionally, further studies are needed to evaluate the efficacy and safety of the compound in vivo and to develop formulations that improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide involves the reaction of 5-methoxy-2-mercaptobenzimidazole with 3-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is purified using column chromatography or recrystallization to obtain a white solid with a high yield.
Applications De Recherche Scientifique
2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has demonstrated significant cytotoxicity. It has also been found to be effective against several fungal and bacterial strains, including Candida albicans and Staphylococcus aureus.
Propriétés
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-22-12-5-3-4-11(8-12)18-16(21)10-24-17-19-14-7-6-13(23-2)9-15(14)20-17/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVKNLFXTYIOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5830461.png)


![4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B5830500.png)

![N-[4-(2-acetyl-3-oxo-1-buten-1-yl)phenyl]butanamide](/img/structure/B5830515.png)




![[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5830552.png)
![N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5830553.png)
![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)
